molecular formula C8H16ClN3O2 B1226982 Pentamustine CAS No. 73105-03-0

Pentamustine

Numéro de catalogue: B1226982
Numéro CAS: 73105-03-0
Poids moléculaire: 221.68 g/mol
Clé InChI: UOAFGUOASVSLPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

La Pentamustine subit diverses réactions chimiques, notamment :

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

La this compound est un dérivé bifonctionnel de la méchloréthamine capable de former des groupes alkyles électrophile qui se lient de manière covalente à d'autres molécules . Par cette fonction d'agent alkylant, la this compound provoque des liaisons croisées intra- et inter-brins entre les bases de l'ADN, entraînant la mort cellulaire . Elle est active contre les cellules actives et quiescentes .

Applications De Recherche Scientifique

Pentamustine has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

La Pentamustine est unique en raison de sa structure, qui combine des caractéristiques des agents alkylants et des analogues des purines . Des composés similaires comprennent :

La structure distincte et le mécanisme d'action de la this compound en font un composé précieux dans le traitement de divers cancers et dans la recherche scientifique.

Activité Biologique

Pentamustine is a synthetic alkylating agent that has garnered attention in oncological research for its unique biological activity against various cancers. This article explores the compound's mechanism of action, efficacy, and clinical applications, supported by data tables and case studies.

This compound functions primarily through the following mechanisms:

  • DNA Cross-linking : By forming covalent bonds with DNA, this compound disrupts the cell cycle, particularly affecting rapidly dividing cancer cells. This cross-linking leads to apoptosis (programmed cell death) and is particularly effective in both actively dividing and quiescent cells.
  • Metabolite Formation : The compound undergoes hydrolysis to produce metabolites that may exhibit varying degrees of cytotoxicity, contributing to its overall anticancer activity.

Efficacy Against Cancer Types

This compound has shown efficacy in various cancer types, including:

  • Chronic Lymphocytic Leukemia (CLL) : Studies indicate that this compound is effective in CLL, with its efficacy potentially influenced by specific biomarkers such as CD69 expression .
  • Non-Hodgkin Lymphoma : Clinical trials have demonstrated its utility in treating non-Hodgkin lymphoma, often in combination with other agents like rituximab .

Comparative Analysis with Other Alkylating Agents

The following table summarizes this compound's structural and functional characteristics compared to other alkylating agents:

Compound NameStructural FeaturesUnique Aspects
This compoundSynthetic nitrogen mustardExhibits both alkylating and potential antimetabolic action
BendamustineBifunctional mechlorethamine derivativeCombines properties of an alkylator and purine analogue
ChlorambucilNitrogen mustard derivativePrimarily acts as an alkylating agent
CarmustineCyclic structureEffective across the blood-brain barrier
IfosfamideDifferent side-chainUsed for solid tumors with unique metabolic pathways

Case Studies and Clinical Trials

Case Study 1: Efficacy in CLL
A study investigated the role of CD69 as a predictive biomarker for response to this compound in CLL patients. Results indicated that higher CD69 expression correlated with better treatment outcomes .

Clinical Trial Example
In a randomized phase III trial involving patients with relapsed multiple myeloma, this compound was compared with standard therapies. The results showed significant progression-free survival benefits when combined with rituximab compared to traditional chemotherapy regimens .

Research Findings

Recent research highlights the following findings regarding this compound:

  • Cellular Response : In vitro studies reveal that this compound maintains activity against cells with dysfunctional apoptotic pathways, showcasing its robustness as an anticancer agent .
  • Combination Therapies : The combination of this compound with other agents such as rituximab has been shown to enhance therapeutic efficacy, particularly in older populations suffering from hematologic malignancies .

Propriétés

Numéro CAS

73105-03-0

Formule moléculaire

C8H16ClN3O2

Poids moléculaire

221.68 g/mol

Nom IUPAC

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea

InChI

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13)

Clé InChI

UOAFGUOASVSLPK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

SMILES canonique

CC(C)(C)CNC(=O)N(CCCl)N=O

Key on ui other cas no.

73105-03-0

Origine du produit

United States

Synthesis routes and methods

Procedure details

The entire yield of 1-neopentyl-3-(2-chloroethyl) urea (0.08 mol) was dissolved in 120 ml of concentrated HCl:ethanol, 2:1 at 5° C. in a 500 ml round bottom flask equipped with magnetic stirring. Sodium nitrite (5.5 g, 0.08 mol) was dissolved in 30 ml of water and added to the solution over a ten-minute period. Stirring continued for 2 hrs, and the yellow, crystalline precipitate was filtered and washed with five 100 ml portions of chilled distilled water. The product was dried in vacuo for 18 hrs. giving 15 g (84%) which melted with decomposition at 52°-3° C. IR analysis showed peaks at 1730/cm (C=O) and 1520/cm (C--N--H). NMR showed a singlet (9H) at 1 ppm, a doublet (2H, J=6.5 HZ) at 3.3 ppm, a triplet (2H, J=6.5 Hz) at 3.6 ppm, and a triplet (2H, J=6.5 Hz) at 4.2 ppm.
Name
1-neopentyl-3-(2-chloroethyl) urea
Quantity
0.08 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 9H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamustine
Reactant of Route 2
Pentamustine
Reactant of Route 3
Reactant of Route 3
Pentamustine
Reactant of Route 4
Reactant of Route 4
Pentamustine
Reactant of Route 5
Reactant of Route 5
Pentamustine
Reactant of Route 6
Reactant of Route 6
Pentamustine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.